molecular formula C8H15ClF3NO B8087182 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hcl

1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hcl

Cat. No.: B8087182
M. Wt: 233.66 g/mol
InChI Key: ZDOJRTAHVXRUKN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a piperidine ring, and a secondary alcohol, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride typically involves multiple steps:

    Formation of the Trifluoromethyl Group:

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.

    Alcohol Formation: The secondary alcohol is formed through reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Continuous Flow Chemistry: This method enhances reaction efficiency and safety, particularly for exothermic reactions.

    Catalytic Processes: Utilizing catalysts to improve yield and selectivity, such as palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed:

    Ketones: From oxidation of the secondary alcohol.

    Alcohol Derivatives: From reduction reactions.

    Substituted Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with various enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, and receptor binding, depending on its specific application.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-(methylamino)propan-2-OL: Similar structure but with a methylamino group instead of a piperidine ring.

    1,1,1-Trifluoro-2-(dimethylamino)propan-2-OL: Features a dimethylamino group, offering different reactivity and applications.

Uniqueness: 1,1,1-Trifluoro-2-(piperidin-4-YL)propan-2-OL hydrochloride is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a secondary alcohol. This combination provides distinct chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c1-7(13,8(9,10)11)6-2-4-12-5-3-6;/h6,12-13H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOJRTAHVXRUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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